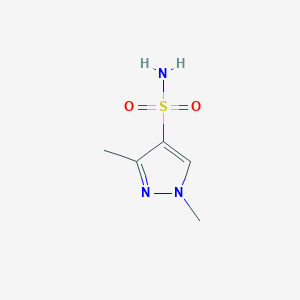

1,3-Dimethyl-1H-pyrazole-4-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3,(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQRVLUHFKWHRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283822 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88398-53-2 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88398-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1H-pyrazole-4-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.261.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. The integration of the pyrazole nucleus and a sulfonamide moiety in its structure provides a versatile scaffold for the development of novel therapeutic agents.[1] While this specific compound is primarily utilized as a research chemical and a synthetic intermediate, its derivatives have shown significant potential in various therapeutic areas, including oncology and infectious diseases. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of the biological activities of closely related analogues, offering insights into its potential applications.

Chemical Properties

This compound is a stable organic compound with the molecular formula C5H9N3O2S.[2] Its chemical structure features a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with two methyl groups and a sulfonamide group.

| Property | Value | Source |

| CAS Number | 88398-53-2 | [1][2] |

| Molecular Formula | C5H9N3O2S | [2] |

| Molecular Weight | 175.21 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CN1N=C(C=C1S(=O)(=O)N)C | |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in organic solvents like DMSO and methanol |

Synthesis

The synthesis of this compound is a two-step process that involves the sulfonation of the pyrazole ring followed by amination.[1] The following protocol is adapted from established methods for the synthesis of similar pyrazole-4-sulfonamide derivatives.[3][4]

Experimental Protocol: Synthesis of this compound

Step 1: Sulfonylation of 1,3-Dimethyl-1H-pyrazole

-

In a fume hood, add 1,3-dimethyl-1H-pyrazole to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add chlorosulfonic acid dropwise to the stirred pyrazole. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The solid precipitate, 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Amination of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

-

Dissolve the dried 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in a suitable organic solvent such as acetone or tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with stirring.

-

Continue the reaction at room temperature for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting solid is triturated with water, collected by filtration, and washed with cold water.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively reported in the literature, the broader class of pyrazole-sulfonamide derivatives has attracted significant attention for a range of pharmacological activities.[5] This compound serves as a valuable scaffold for generating libraries of derivatives to be screened for various biological targets.[1]

Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[6][7][8] Several pyrazole-sulfonamide derivatives have been synthesized and evaluated as potent inhibitors of various CA isoforms, including those associated with glaucoma, epilepsy, and cancer.[8][9]

General Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A common method for assessing CA inhibition is by a stopped-flow CO₂ hydrase assay.

-

Enzyme Preparation: Recombinant human CA isoforms are used.

-

Assay Buffer: A suitable buffer (e.g., TRIS-HCl) is prepared.

-

Inhibitor Preparation: The test compound (this compound or its derivatives) is dissolved in DMSO to create stock solutions, which are then diluted to various concentrations.

-

Assay Procedure:

-

The enzyme and inhibitor are pre-incubated in the assay buffer.

-

A CO₂-saturated solution is rapidly mixed with the enzyme/inhibitor solution using a stopped-flow instrument.

-

The catalytic activity is monitored by the change in pH using a colorimetric indicator.

-

-

Data Analysis: The initial rates of reaction are measured, and the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be determined using the Cheng-Prusoff equation.

Anticancer Activity

The pyrazole and sulfonamide moieties are present in numerous anticancer agents.[5] Derivatives of pyrazole-sulfonamides have been investigated for their antiproliferative activity against various cancer cell lines.[3][4][10]

General Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.

-

Compound Treatment: After cell attachment, the cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways and Mechanism of Action

Specific signaling pathways directly modulated by this compound have not been elucidated. However, based on the activities of its derivatives, a likely mechanism of action is enzyme inhibition.

Enzyme inhibition by pyrazole-sulfonamide derivatives.

Conclusion and Future Directions

This compound is a valuable and versatile chemical intermediate. While its own biological profile is not yet fully characterized, the demonstrated efficacy of its derivatives as carbonic anhydrase inhibitors and anticancer agents highlights the potential of this chemical scaffold. Future research should focus on the synthesis and screening of a broader library of derivatives of this compound to explore their therapeutic potential further. Elucidating the specific molecular targets and signaling pathways of active derivatives will be crucial for the rational design of more potent and selective drug candidates.

References

- 1. This compound | 88398-53-2 | Benchchem [benchchem.com]

- 2. This compound | C5H9N3O2S | CID 13342783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors [flore.unifi.it]

- 8. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic organic compound that incorporates both a pyrazole ring system and a sulfonamide functional group. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established pharmacophore found in a variety of commercially available drugs, including the anti-inflammatory celecoxib and the erectile dysfunction medication sildenafil.[1] Similarly, the sulfonamide group is a cornerstone of medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[1] The strategic combination of these two scaffolds in this compound makes it a molecule of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of its structure, properties, and synthesis, with a focus on experimental details and potential biological relevance.

Molecular Structure and Properties

The chemical structure of this compound consists of a pyrazole ring methylated at the N1 and C3 positions, with a sulfonamide group attached at the C4 position.

Structure:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. The data is a combination of computed values and information from chemical suppliers.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 88398-53-2 | [1] |

| Molecular Formula | C₅H₉N₃O₂S | [1] |

| Molecular Weight | 175.21 g/mol | [1] |

| Appearance | Typically a solid at room temperature | [CymitQuimica] |

| Solubility | Soluble in polar solvents | [CymitQuimica] |

| XLogP3 | -0.8 | PubChem |

| Polar Surface Area | 86.4 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Elemental Composition | C: 34.27%, H: 5.18%, N: 23.98%, O: 18.26%, S: 18.30% | [1] |

Spectroscopic Data (Expected):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups (one on the nitrogen and one on the carbon of the pyrazole ring), the proton on the pyrazole ring, and the protons of the sulfonamide NH₂ group.[1]

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

FT-IR: Key absorption bands would be anticipated for the N-H stretching of the sulfonamide group (around 3300-3500 cm⁻¹), C=N and C=C bond stretching within the pyrazole ring (1500–1600 cm⁻¹), and the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group.[1]

-

Mass Spectrometry: For a monoisotopic mass of 175.04154771 Da, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 176.0488.[1]

Synthesis

The primary synthetic route to this compound is a two-step process that involves the sulfonation of the 1,3-dimethylpyrazole precursor, followed by amination of the resulting sulfonyl chloride.[1]

Experimental Workflow

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established methods for the synthesis of similar pyrazole-4-sulfonamide derivatives and can be adapted for the preparation of this compound.

Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride

This procedure is adapted from the sulfonylation of 1,3,5-trimethyl-1H-pyrazole.

-

Materials:

-

1,3-Dimethylpyrazole

-

Chlorosulfonic acid

-

Chloroform

-

Thionyl chloride

-

-

Procedure:

-

In a fume hood, a solution of 1,3-dimethylpyrazole (1 equivalent) in chloroform is prepared.

-

This solution is added dropwise to a stirred solution of chlorosulfonic acid (5.5 equivalents) in chloroform at 0 °C under a nitrogen atmosphere.

-

The reaction mixture is then heated to 60 °C and stirred for 10 hours.

-

Thionyl chloride (1.3 equivalents) is added to the reaction mixture at 60 °C over a period of 20 minutes.

-

The mixture is stirred for an additional 2 hours at 60 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice.

-

The organic layer is separated, and the aqueous layer is extracted with chloroform.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride.

-

Purification can be achieved by column chromatography on silica gel.

-

Step 2: Synthesis of this compound

This is a nucleophilic substitution reaction where the sulfonyl chloride is treated with ammonia.[1]

-

Materials:

-

1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride

-

Aqueous ammonia solution (e.g., 28-30%)

-

Dichloromethane

-

-

Procedure:

-

1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride (1 equivalent) is dissolved in dichloromethane.

-

The solution is cooled to 0 °C in an ice bath.

-

Aqueous ammonia solution is added dropwise with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

-

Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively reported in the literature, the well-documented pharmacological activities of the pyrazole and sulfonamide scaffolds suggest its potential as a bioactive molecule.

Potential Therapeutic Areas

Derivatives of pyrazole-4-sulfonamides have been investigated for their antiproliferative activity . For instance, various N-substituted 3,5-dimethyl- and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides have been synthesized and tested for their in vitro activity against cancer cell lines. This suggests that this compound could serve as a valuable scaffold for the development of novel anticancer agents.

The sulfonamide moiety is a known inhibitor of various enzymes, and it is plausible that this compound and its derivatives could target specific enzymes implicated in disease pathways.

Logical Relationship for Drug Discovery

Caption: Drug discovery workflow starting from the core scaffold.

At present, no specific signaling pathways have been elucidated for this compound. Future research in this area would be crucial to understand its mechanism of action and to guide the rational design of more potent and selective analogs.

Conclusion

This compound is a promising molecular scaffold that combines the favorable pharmacological properties of both pyrazole and sulfonamide moieties. Its synthesis is achievable through a straightforward two-step process. While its specific biological activities are yet to be fully explored, the known antiproliferative effects of its derivatives highlight its potential as a valuable starting point for the development of new therapeutic agents. Further research is warranted to elucidate its precise mechanism of action and to explore its efficacy in various disease models. This in-depth guide provides a solid foundation for researchers and scientists interested in harnessing the potential of this versatile compound.

References

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-sulfonamide

CAS Number: 88398-53-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic organic compound featuring a pyrazole ring substituted with two methyl groups and a sulfonamide functional group.[1] This molecule serves as a valuable building block in medicinal chemistry and drug discovery, primarily utilized as a research chemical and a synthetic intermediate for the development of novel therapeutic agents.[2] The pyrazole scaffold is a "privileged" structure, frequently found in biologically active compounds, while the sulfonamide group is a well-established pharmacophore known for a wide range of biological activities.[2] The combination of these two moieties in a single molecule makes it a compound of significant interest for exploring new pharmacological activities.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 88398-53-2 | [1] |

| Molecular Formula | C₅H₉N₃O₂S | [1] |

| Molecular Weight | 175.21 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 1,3-Dimethylpyrazole-4-sulfonamide, 1H-Pyrazole-4-sulfonamide, 1,3-dimethyl- | [1] |

| Appearance | Solid (at room temperature) | [1] |

| Solubility | Soluble in polar solvents | [1] |

| SMILES | CN1N=C(C)C=C1S(=O)(=O)N | |

| InChI Key | FQQRVLUHFKWHRT-UHFFFAOYSA-N | [1] |

Table 2: Computed Properties of this compound

| Property | Value | Source |

| XLogP3 | -0.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 175.04154771 | PubChem |

| Monoisotopic Mass | 175.04154771 | PubChem |

| Topological Polar Surface Area | 75.1 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: the sulfonation of the 1,3-dimethylpyrazole precursor followed by amination of the resulting sulfonyl chloride. While a specific detailed protocol for this exact molecule is not widely published, the following experimental procedures are based on established methods for the synthesis of analogous pyrazole-4-sulfonamide derivatives.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol for Synthesis of 1,3-Dimethylpyrazole (Precursor)

-

Materials: Hydrazine hydrate, pentane-2,4-dione, methanol.

-

Procedure:

-

To a solution of pentane-2,4-dione in methanol, add hydrazine hydrate dropwise at room temperature.

-

The reaction is typically exothermic. Stir the mixture for several hours at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield 3,5-dimethyl-1H-pyrazole.

-

The N-methylation to form 1,3-dimethylpyrazole can be achieved using a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base.

-

Experimental Protocol for Sulfonylation

-

Materials: 1,3-Dimethylpyrazole, chlorosulfonic acid, thionyl chloride, chloroform.

-

Procedure:

-

Dissolve 1,3-dimethylpyrazole in chloroform and cool the solution to 0°C in an ice bath under a nitrogen atmosphere.

-

Slowly add a solution of chlorosulfonic acid in chloroform to the stirred pyrazole solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Add thionyl chloride to the reaction mixture and continue refluxing.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride.

-

Experimental Protocol for Amination

-

Materials: 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride, aqueous ammonia.

-

Procedure:

-

Dissolve the crude 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in a suitable organic solvent.

-

Add an excess of concentrated aqueous ammonia to the solution and stir vigorously at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, extract the product into an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Biological Activity and Mechanism of Action

Specific biological activity data for this compound is not extensively reported in the literature. However, the pyrazole and sulfonamide moieties are present in numerous pharmacologically active compounds. Derivatives of pyrazole-4-sulfonamide have been investigated for their antiproliferative activities. For instance, certain derivatives have shown activity against the U937 human monocytic leukemia cell line.

The sulfonamide group is a key pharmacophore in a class of antibiotics known as sulfa drugs. The general mechanism of action for these antibacterial agents is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to folic acid. This disruption of the folate synthesis pathway inhibits bacterial growth.

General Signaling Pathway for Sulfonamide Antibacterial Activity

References

The Biological Activity of 1,3-Dimethylpyrazole-4-sulfonamide and Its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The convergence of pyrazole and sulfonamide moieties in a single molecular framework has yielded a plethora of compounds with significant pharmacological potential. Among these, the 1,3-dimethylpyrazole-4-sulfonamide scaffold serves as a crucial building block for the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of the biological activities of derivatives of this core structure, with a focus on their antiproliferative effects. Detailed experimental protocols and synthesized data are presented to facilitate further research and development in this promising area of medicinal chemistry.

Quantitative Biological Data

The primary biological activity reported for derivatives of the 1,3-dimethylpyrazole-4-sulfonamide core is their antiproliferative action against cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives, which are structurally analogous to the 1,3-dimethyl scaffold, against the human lymphoma cell line U937.

| Compound ID | Structure | IC50 (µM) against U937 Cells |

| MR-S1-1 | N-(2-(cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | Data not provided in abstract |

| MR-S1-2 | N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | Data not provided in abstract |

| MR-S1-4 | 1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | Data not provided in abstract |

Note: While the referenced study evaluated the antiproliferative activity and calculated IC50 values, the specific quantitative data for each compound is not available in the provided search results. The study indicates that the half-maximal inhibitory concentration (IC50) was calculated for each dose using Graph Pad Prism software.[1][2]

Experimental Protocols

The synthesis and biological evaluation of these pyrazole-4-sulfonamide derivatives involve a series of well-defined chemical and biological procedures.

Synthesis of Pyrazole-4-sulfonamide Derivatives

The synthesis of the target compounds is a multi-step process:

-

Synthesis of 3,5-Dimethyl-1H-pyrazole: This starting material is synthesized through the condensation of pentane-2,4-dione with hydrazine hydrate in methanol at room temperature.[1]

-

Synthesis of 1,3,5-Trimethyl-1H-pyrazole: The 3,5-dimethyl-1H-pyrazole is methylated using methyl iodide in the presence of a base like potassium tert-butoxide in tetrahydrofuran (THF).[2]

-

Sulfonylation: The resulting pyrazole is then reacted with chlorosulfonic acid to yield the corresponding pyrazole-4-sulfonyl chloride.[3]

-

Amide Formation: The final step involves the reaction of the pyrazole-4-sulfonyl chloride with a desired amine (e.g., 2-phenylethylamine) in a solvent like dichloromethane with a base such as diisopropylethylamine to yield the final sulfonamide derivative.[1] The reaction progress is monitored by thin-layer chromatography (TLC).[1][2]

In Vitro Antiproliferative Activity Assay

The antiproliferative effects of the synthesized compounds were assessed using the following protocol:

-

Cell Line: Human lymphoma U937 cells were used for the assay.[1][2]

-

Method: The CellTiter-Glo® Luminescent Cell Viability Assay was employed to determine the number of viable cells in culture.[1][2] This assay measures the amount of ATP present, which is directly proportional to the number of metabolically active cells.

-

Procedure:

-

U937 cells are seeded in 96-well plates.

-

The cells are treated with various concentrations of the test compounds. Mitomycin C is used as a positive control.[1][2]

-

After an incubation period, the CellTiter-Glo® reagent is added to the wells.

-

The luminescence, which correlates with the amount of ATP, is measured using a luminometer.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves using software such as GraphPad Prism.[2]

Cytotoxicity Assay

To differentiate between antiproliferative and cytotoxic effects, a lactate dehydrogenase (LDH) assay was performed.[1][2] The release of LDH from cells is an indicator of cell membrane damage and cytotoxicity. The study found that the tested compounds did not exhibit significant cytotoxic activity at the concentrations tested.[1][2]

Mechanism of Action and Signaling Pathways

The precise molecular mechanism and the signaling pathways through which these 1,3-dimethylpyrazole-4-sulfonamide derivatives exert their antiproliferative effects have not been fully elucidated in the provided literature. The sulfonamide moiety is a known pharmacophore with a broad range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][4] Sulfonamides are known to act as structural mimics and can interact with various biological targets.[4] Some pyrazole sulfonamide derivatives have been investigated as inhibitors of specific enzymes, such as acetohydroxy acid synthase (AHAS) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[3][5] However, the specific targets for the antiproliferative activity of the 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives against U937 cells remain to be identified.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of 1,3-dimethylpyrazole-4-sulfonamide derivatives.

Caption: General workflow for the synthesis and biological evaluation of pyrazole-4-sulfonamide derivatives.

Hypothesized Signaling Pathway

As the specific signaling pathway for the antiproliferative activity of 1,3-dimethylpyrazole-4-sulfonamide derivatives is not yet determined, a generalized diagram illustrating a potential mechanism of action is presented below. This is a hypothetical representation and requires experimental validation.

References

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2 | Benchchem [benchchem.com]

- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of Pyrazole Sulfonamide Carbonic Anhydrase Inhibitors

An in-depth analysis of the scientific literature reveals a notable scarcity of information regarding the specific mechanism of action for 1,3-Dimethyl-1H-pyrazole-4-sulfonamide. This suggests that the compound is not extensively characterized in publicly accessible research.

To provide a comprehensive technical guide that aligns with the user's request, this document will focus on the well-established mechanism of action of a closely related and extensively studied class of compounds: pyrazole sulfonamide inhibitors of carbonic anhydrase. The principles and methodologies described herein are representative of how a compound like this compound would be investigated and can be considered a template for its potential biological activity.

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

Pyrazole sulfonamides are a prominent class of compounds known to act as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. These enzymes play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).

The inhibitory action of pyrazole sulfonamides stems from the coordination of the sulfonamide group (–SO₂NH₂) to the zinc ion (Zn²⁺) located at the active site of the carbonic anhydrase enzyme. This interaction displaces a water molecule or hydroxide ion that is normally coordinated to the zinc ion and is essential for the catalytic activity of the enzyme. By binding to the zinc ion, the pyrazole sulfonamide inhibitor effectively blocks the active site, preventing the substrate (carbon dioxide) from accessing it and thereby inhibiting the enzyme's function.

The pyrazole moiety of these inhibitors contributes to the overall binding affinity and selectivity for different carbonic anhydrase isozymes through interactions with amino acid residues lining the active site cavity.

Quantitative Data: Inhibitory Potency

The inhibitory potency of pyrazole sulfonamide derivatives against various human (h) carbonic anhydrase isozymes is typically quantified by the inhibition constant (Ki). The following table summarizes representative Ki values for a generic pyrazole sulfonamide inhibitor against key hCA isozymes.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Representative Pyrazole Sulfonamide | 250 | 25 | 5.8 | 4.5 |

Note: These are representative values and the actual potency can vary significantly based on the specific substitutions on the pyrazole and sulfonamide moieties.

Experimental Protocols

Stopped-Flow Carbonic Anhydrase Activity Assay

This is a common method to determine the kinetics of carbonic anhydrase inhibition.

Principle: This assay measures the inhibition of CO₂ hydration catalyzed by carbonic anhydrase. The reaction is monitored by observing the change in pH using a colorimetric indicator.

Materials:

-

Purified human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII)

-

Substrate: CO₂-saturated water

-

Buffer: 10 mM HEPES, pH 7.4

-

pH indicator: p-Nitrophenol

-

Test compound (pyrazole sulfonamide inhibitor) dissolved in DMSO

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a solution containing the CA enzyme and the pH indicator in the buffer.

-

Prepare a solution of the test inhibitor at various concentrations.

-

Mix the enzyme solution with the inhibitor solution and incubate for a predetermined time to allow for inhibitor binding.

-

In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water.

-

Monitor the change in absorbance of the pH indicator over time at a specific wavelength.

-

The initial rates of the reaction are calculated from the absorbance data.

-

The inhibition constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors.

Signaling Pathways and Logical Relationships

Enzyme Inhibition Mechanism

The following diagram illustrates the fundamental mechanism of carbonic anhydrase inhibition by a pyrazole sulfonamide.

Experimental Workflow for Inhibitor Characterization

The logical flow for characterizing a potential pyrazole sulfonamide carbonic anhydrase inhibitor is depicted below.

Downstream Physiological Effects of CA IX Inhibition in Tumors

Inhibition of tumor-associated carbonic anhydrase IX (CA IX) can lead to several downstream effects that are detrimental to cancer cell survival.

Therapeutic Potential of Pyrazole Sulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of pyrazole and sulfonamide moieties has given rise to a versatile class of heterocyclic compounds with significant therapeutic potential. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous clinically approved drugs.[1] Similarly, the sulfonamide group is a key functional group in a wide array of antibacterial, anti-inflammatory, and anticancer agents.[1] The combination of these two pharmacophores in pyrazole sulfonamide derivatives has resulted in synergistic effects and a broad spectrum of biological activities, making them a focal point of contemporary medicinal chemistry research. This technical guide provides an in-depth overview of the therapeutic potential of pyrazole sulfonamide derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Anticancer Activity

Pyrazole sulfonamide derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of various pyrazole sulfonamide derivatives against different cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Pyrazole Sulfonamide Hybrid 42 | MCF-7 (Breast) | 2.96 | [2] |

| Pyrazole Sulfonamide Hybrid 42 | HepG-2 (Liver) | Not Specified | [2] |

| Pyrazole Sulfonamide Hybrid 42 | HCT-116 (Colon) | Not Specified | [2] |

| Pyrazole Derivative 21 | HCT116 (Colon) | 0.39 ± 0.06 | [3] |

| Pyrazole Derivative 21 | MCF-7 (Breast) | 0.46 ± 0.04 | [3] |

| Pyrazole Derivative 22 | MCF-7 (Breast) | 0.01 | [3] |

| Pyrazole Derivative 23 | NCI-H460 (Lung) | 0.03 | [3] |

| Pyrazole Derivative 23 | SF-268 (CNS) | 31.5 | [3] |

| Pyrazole Derivative 8 | HCT-116 (Colon) | 3.94 | [2] |

| Pyrazole Derivative 8 | HepG-2 (Liver) | 3.76 | [2] |

| Pyrazole Derivative 8 | MCF-7 (Breast) | 4.43 | [2] |

| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 1.31 | [4] |

| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.45 | [4] |

| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 0.97 | [4] |

| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.72 | [4] |

| Pyrazole-sulfonamide scaffold - Compound 3 | HCT-116 (Colon) | 45.88 | [5] |

| Pyrazole-sulfonamide scaffold - Compound 3 | HT-29 (Colon) | 28.27 | [5] |

| Pyrazole-sulfonamide scaffold - Compound 3 | SW-620 (Colon) | 16.57 | [5] |

| Pyrazole-sulfonamide scaffold - Compound 11 | HCT-116 (Colon) | 25.01 | [5] |

| Pyrazole-sulfonamide scaffold - Compound 11 | HT-29 (Colon) | 8.99 | [5] |

| Pyrazole-sulfonamide scaffold - Compound 11 | SW-620 (Colon) | 3.27 | [5] |

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[6]

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole sulfonamide derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.

Signaling Pathway: Apoptosis

Many anticancer agents, including pyrazole sulfonamide derivatives, induce programmed cell death, or apoptosis, in cancer cells.[5] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[7] Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of cell death.[8]

Anti-inflammatory Activity

Certain pyrazole derivatives have long been used as non-steroidal anti-inflammatory drugs (NSAIDs).[1] Pyrazole sulfonamides have been investigated as a newer class of anti-inflammatory agents, often exhibiting inhibitory activity against key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[9]

Quantitative Anti-inflammatory and Enzyme Inhibition Data

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Benzothiophen-2-yl pyrazole carboxylic acid derivative 5b | COX-1 | 5.40 | |

| Benzothiophen-2-yl pyrazole carboxylic acid derivative 5b | COX-2 | 0.01 | |

| Benzothiophen-2-yl pyrazole carboxylic acid derivative 5b | 5-LOX | 1.78 | |

| Pyrazole Derivative 6f | p38α MAP kinase | 0.032 ± 1.63 | [10] |

Experimental Protocol: COX-2 and 5-LOX Inhibition Assays

These assays are designed to measure the ability of a compound to inhibit the activity of COX-2 and 5-LOX enzymes.

Principle:

-

COX Assay: Measures the production of prostaglandins (e.g., PGF2α) from arachidonic acid by COX enzymes.[11]

-

5-LOX Assay: Measures the production of leukotrienes from a substrate like linoleic acid by the 5-LOX enzyme.[11]

Materials:

-

COX/5-LOX inhibitor screening kits (commercially available)

-

Purified COX-1, COX-2, and 5-LOX enzymes

-

Substrates (arachidonic acid for COX, linoleic acid for 5-LOX)

-

Test compounds

-

96-well plates

-

Plate reader (fluorometric or colorimetric)

General Procedure (adapted from commercial kits):

-

Reagent Preparation: Prepare all reagents, including enzymes, substrates, and test compounds, according to the kit manufacturer's instructions.

-

Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme (for COX assays), the respective enzyme (COX-1, COX-2, or 5-LOX), and various concentrations of the test compound.[11] Incubate for a specified time to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid for COX, linoleic acid for 5-LOX).[11]

-

Detection: After a set incubation period, stop the reaction and measure the product formation using a plate reader. The detection method will vary depending on the kit (e.g., measurement of PGF2α for COX assays).[11]

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway: p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines.[9] Inhibition of this pathway is a key strategy in the development of anti-inflammatory drugs.

Antimicrobial and Antiviral Activity

The sulfonamide moiety is historically known for its antibacterial properties, and its incorporation into the pyrazole scaffold has yielded compounds with a broad spectrum of antimicrobial activity.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole sulfonamide 9 | Bacillus subtilis | 1 | [12] |

| Pyrazole sulfonamide 10 | Bacillus subtilis | 1 | [12] |

| Pyrazole sulfonamide 11 | Bacillus subtilis | 1 | [12] |

| Pyrazole sulfonamide 17 | Bacillus subtilis | 1 | [12] |

| Pyrazole sulfonamide 4b | Staphylococcus aureus | Potent | |

| Pyrazole sulfonamide 4d | Staphylococcus aureus | Potent | |

| Pyrazole sulfonamide 4e | Staphylococcus aureus | Potent | |

| Pyrazole sulfonamide 4b | Aspergillus niger | Potent | |

| Pyrazole sulfonamide 4d | Aspergillus niger | Potent | |

| Pyrazole sulfonamide 4e | Aspergillus niger | Potent | |

| Pyrazole-clubbed pyrazoline 9g | Mycobacterium tuberculosis H37Rv | Potent | [6] |

| Pyrazole-clubbed pyrazoline 9h | Mycobacterium tuberculosis H37Rv | Potent | [6] |

| Pyrazole-clubbed pyrazoline 9i | Mycobacterium tuberculosis H37Rv | Potent | [6] |

| Pyrazole-clubbed pyrazoline 9j | Mycobacterium tuberculosis H37Rv | Potent | [6] |

| Pyrazole-clubbed pyrazoline 9m | Mycobacterium tuberculosis H37Rv | Potent | [6] |

| Pyrazole-clubbed pyrazoline 9n | Mycobacterium tuberculosis H37Rv | Potent | [6] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the MIC of a compound by exposing a standardized inoculum of bacteria to serial dilutions of the compound in a liquid growth medium.

Materials:

-

Bacterial strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

Test compounds

-

96-well microplates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 1.5 × 10^8 CFU/mL).[13]

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in the 96-well plates containing the broth medium.[13]

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[14] This can be assessed visually or by measuring the optical density.

Enzyme Target: InhA in Mycobacterium tuberculosis

Some pyrazole sulfonamide derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6] A key target for antitubercular drugs is the enoyl-acyl carrier protein (ACP) reductase, InhA, which is essential for mycolic acid biosynthesis in the bacterial cell wall.[15]

Enzyme Inhibition

Beyond their roles in cancer and inflammation, pyrazole sulfonamide derivatives have been identified as potent inhibitors of various other enzymes, such as carbonic anhydrases.

Quantitative Carbonic Anhydrase Inhibition Data

| Compound/Derivative Series | Isozyme | Ki Range (nM) | Reference |

| Sulfonamide-bearing pyrazolones (1a-f, 2a-f) | hCA I | 18.03 ± 2.86 – 75.54 ± 4.91 | [16] |

| Sulfonamide-bearing pyrazolones (1a-f, 2a-f) | hCA II | 24.84 ± 1.57 – 85.42 ± 6.60 | [16] |

| Pyrazole-based carbohydrazone hybrids | hCA I | 572.8–10,000 | [16] |

| Pyrazole-based carbohydrazone hybrids | hCA II | 6.8–10,000 | [16] |

| Pyrazole-based carbohydrazone hybrids | hCA IX | 10.1–10,000 | [16] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

Principle: This assay measures the esterase activity of carbonic anhydrase (CA). The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol.[16] The rate of p-nitrophenol formation is monitored spectrophotometrically.

Materials:

-

Carbonic anhydrase enzyme (e.g., from bovine erythrocytes)

-

p-Nitrophenyl acetate (p-NPA)

-

Test compounds and a known CA inhibitor (e.g., acetazolamide)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the CA enzyme, p-NPA, and test compounds.[16]

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the CA enzyme solution, and various concentrations of the test compound.[16] Incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.[16]

-

Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.[16]

-

Kinetic Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for a set duration.[16]

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition and calculate the Ki or IC50 value for each compound.[16]

Synthesis of Pyrazole Sulfonamide Derivatives

A common and versatile method for the synthesis of pyrazoline benzenesulfonamide derivatives involves a two-step process starting from chalcones.

General Synthesis Protocol: From Chalcones

Step 1: Synthesis of Chalcones (Claisen-Schmidt Condensation)

-

Dissolve an appropriate aromatic aldehyde and an aromatic ketone in ethanol.[17]

-

Add a base catalyst, such as sodium hydroxide or potassium hydroxide, to the solution.[17]

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).[17]

-

Pour the reaction mixture into cold water to precipitate the chalcone.[17]

-

Filter, wash with water, and recrystallize the crude chalcone from a suitable solvent like ethanol.[17]

Step 2: Synthesis of Pyrazoline Benzenesulfonamides

-

Dissolve the synthesized chalcone in a suitable solvent such as ethanol or glacial acetic acid.[17]

-

Add 4-hydrazinylbenzenesulfonamide hydrochloride to the solution.[17]

-

Reflux the reaction mixture for several hours.[17]

-

Cool the reaction mixture and pour it into ice-cold water to precipitate the pyrazoline sulfonamide derivative.[17]

-

Filter, wash, and recrystallize the product to obtain the pure compound.[17]

Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonamide Derivatives

A facile synthesis for this class of compounds has also been reported.[18]

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole This is achieved through the coupling of pentane-2,4-dione with hydrazine hydrate in methanol.[18]

Step 2: Sulfonylation

-

To a solution of 3,5-dimethyl-1H-pyrazole in chloroform, slowly add chlorosulfonic acid at 0°C.[18]

-

Raise the temperature to 60°C and continue stirring.[18]

-

Add thionyl chloride and stir for an additional period at 60°C.[18]

-

Work-up the reaction to isolate the pyrazole-4-sulfonyl chloride intermediate.[18]

Step 3: Amide Formation React the pyrazole-4-sulfonyl chloride with the desired amine in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane to yield the final 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivative.[18]

Conclusion

Pyrazole sulfonamide derivatives represent a highly promising class of compounds with a diverse range of therapeutic applications. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with their ability to inhibit key enzymatic targets, underscores their importance in drug discovery and development. The synthetic versatility of the pyrazole sulfonamide scaffold allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating further exploration and optimization of these potent therapeutic agents. Continued investigation into the structure-activity relationships and mechanisms of action of pyrazole sulfonamide derivatives will undoubtedly pave the way for the development of novel and effective therapies for a variety of diseases.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. assaygenie.com [assaygenie.com]

- 11. rjptonline.org [rjptonline.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. dovepress.com [dovepress.com]

- 18. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-sulfonamide: A Core Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological significance of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide. While the core molecule itself serves primarily as a versatile synthetic intermediate, its structural motif is a key component in a wide array of biologically active derivatives. This document details the experimental protocols for the synthesis and evaluation of these compounds, summarizes key quantitative data, and visualizes the underlying biological pathways and experimental workflows.

Introduction

This compound is a heterocyclic compound that integrates two important pharmacophores: the pyrazole ring and a sulfonamide group. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Similarly, the sulfonamide functional group is a cornerstone of various therapeutic agents, including antibacterial and anticancer drugs. The combination of these two moieties in this compound creates a molecule with significant potential for chemical modification and the development of novel therapeutic agents.[1] This guide explores the foundational chemistry of this core scaffold and the biological activities of its derivatives.

Synthesis and Chemical Properties

The primary route for the synthesis of this compound is a two-step process. The synthesis begins with the sulfonation of 1,3-dimethyl-1H-pyrazole, followed by amination of the resulting sulfonyl chloride.

General Synthesis Workflow

The general workflow for the synthesis of this compound and its subsequent derivatization is outlined below.

General workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols

Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride:

A common method for the sulfonation of the pyrazole ring involves the use of chlorosulfonic acid. The reaction is typically carried out in a suitable solvent like chloroform. Thionyl chloride can be added to improve the yield of the sulfonyl chloride.

Synthesis of this compound:

The conversion of the sulfonyl chloride to the sulfonamide is achieved through amination. This is a nucleophilic substitution reaction where ammonia, often from an aqueous or gaseous source, displaces the chloride on the sulfonyl group.

Biological Activities of Derivatives

While this compound itself is generally considered a synthetic intermediate, its derivatives have shown a range of biological activities. It is noteworthy that in a study on N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the 1,3-dimethyl-pyrazole analog led to a complete loss of inhibitory effect, suggesting that the core scaffold itself is likely inactive against this target and that substitutions are crucial for activity.

Antiproliferative Activity

Derivatives of this compound have been investigated for their antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity of Selected Pyrazole Sulfonamide Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Derivative A | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | [2] |

| Derivative B | HCT-116 | 25.01 | |

| Derivative C | HT-29 | 8.99 | |

| Derivative D | SW-620 | 3.27 |

Enzyme Inhibition

3.2.1. N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

Derivatives of this compound have been explored as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).

Signaling Pathway of NAAA Inhibition

Signaling pathway of NAAA inhibition by pyrazole sulfonamide derivatives.

3.2.2. Carbonic Anhydrase (CA) Inhibition

Certain pyrazole sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoform CA IX.

Table 2: Carbonic Anhydrase Inhibition by Selected Pyrazole Sulfonamide Derivatives

| Compound ID | Isoform | Ki (nM) | Reference |

| Derivative E | hCA I | 18.03 ± 2.86 | |

| Derivative F | hCA II | 24.84 ± 1.57 | |

| Derivative G | hCA IX | - | |

| Derivative H | hCA XII | - |

Apoptosis Induction via Carbonic Anhydrase IX Inhibition

Apoptosis induction pathway via CA IX inhibition.

Experimental Protocols for Biological Evaluation

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

Experimental workflow for the MTT assay.

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.

Conclusion

This compound is a valuable scaffold in medicinal chemistry. While the core compound itself may exhibit limited biological activity, it serves as a crucial starting material for the synthesis of a diverse range of derivatives with significant therapeutic potential. The antiproliferative and enzyme-inhibitory properties of these derivatives highlight the importance of the pyrazole-sulfonamide motif in drug design. This technical guide provides a foundation for researchers and drug development professionals to further explore the chemical space around this core structure and to develop novel therapeutic agents for various diseases.

References

The Discovery and Development of Pyrazole-Based Enzyme Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to form key interactions with biological targets have led to the discovery and development of numerous potent and selective enzyme inhibitors. This technical guide provides an in-depth overview of the core aspects of discovering pyrazole-based enzyme inhibitors, focusing on key enzyme targets, experimental methodologies, and the underlying signaling pathways.

Key Enzyme Classes Targeted by Pyrazole-Based Inhibitors

Pyrazole derivatives have demonstrated inhibitory activity against a wide range of enzyme families, playing crucial roles in various disease pathologies. The most prominent among these are protein kinases, cyclooxygenases, and carbonic anhydrases.

Protein Kinase Inhibitors

The altered activity of protein kinases is a hallmark of many diseases, particularly cancer. The pyrazole ring is a key structural component in numerous clinically approved protein kinase inhibitors.[1] These inhibitors often act as ATP-competitive agents, occupying the ATP-binding pocket of the kinase.

Janus Kinases (JAKs): The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling through the JAK-STAT pathway.[2] Dysregulation of this pathway is implicated in autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[3][4] Pyrazole-based inhibitors have shown significant promise in targeting this pathway. A notable example is Ruxolitinib , a selective inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis.[5][6][7]

p38 Mitogen-Activated Protein (MAP) Kinase: p38 MAP kinases are involved in cellular responses to stress and inflammatory cytokines.[8][9] Inhibition of p38 is a therapeutic strategy for inflammatory diseases. Several pyrazole derivatives have been developed as potent p38 MAP kinase inhibitors.[8][9]

Other Kinases: The versatility of the pyrazole scaffold has led to the development of inhibitors for a wide array of other protein kinases, including B-Raf, c-Met, and receptor tyrosine kinases, which are critical targets in oncology.[1]

Cyclooxygenase (COX) Inhibitors

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Pyrazole-containing compounds, such as Celecoxib , are highly selective COX-2 inhibitors, which provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[11][12][13]

Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[14][15] They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[16] Pyrazole-based sulfonamides have been identified as potent inhibitors of several human carbonic anhydrase isoforms, including hCA I, hCA II, hCA IX, and hCA XII.[16][17][18]

Quantitative Data on Pyrazole-Based Enzyme Inhibitors

The potency and selectivity of enzyme inhibitors are typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). The following tables summarize representative quantitative data for various pyrazole-based inhibitors against their respective enzyme targets.

Table 1: Inhibitory Activity of Pyrazole-Based Protein Kinase Inhibitors

| Compound/Inhibitor | Target Enzyme(s) | IC₅₀ / Kᵢ (nM) | Reference(s) |

| Ruxolitinib | JAK1 | 3.3 | [5][6] |

| JAK2 | 2.8 | [5][6] | |

| JAK3 | 428 | [5] | |

| Compound 3f | JAK1 | 3.4 | [3] |

| JAK2 | 2.2 | [3] | |

| JAK3 | 3.5 | [3] | |

| Ilginatinib (NS-018) | JAK2 | 0.72 | [7] |

| JAK1 | 33 | [7] | |

| JAK3 | 39 | [7] | |

| Tyk2 | 22 | [7] | |

| BIRB 796 | p38 MAP Kinase | Kᵢ = 0.1 | [9] |

| Roche Compound | p38 MAP Kinase | IC₅₀ = 1780 | [8] |

Table 2: Inhibitory Activity of Pyrazole-Based Cyclooxygenase (COX) Inhibitors

| Compound/Inhibitor | Target Enzyme | IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| Celecoxib | COX-2 | 40 | >375 | [11][12] |

| COX-1 | 15000 | [12] | ||

| Compound 11 | COX-2 | 43 | - | [19] |

| Compound 12 | COX-2 | 49 | - | [19] |

| Compound 15 | COX-2 | 43 | - | [19] |

| Compound 5f | COX-2 | 1500 | 9.56 | [20] |

| Compound 6f | COX-2 | 1150 | 8.31 | [20] |

Table 3: Inhibitory Activity of Pyrazole-Based Carbonic Anhydrase (CA) Inhibitors

| Compound/Inhibitor | Target Enzyme | Kᵢ (nM) | Reference(s) |

| Compound 1f | hCA I | 58.8 | [16][17] |

| hCA II | 9.8 | [16][17] | |

| hCA IX | 485.3 | [16][17] | |

| hCA XII | 61.7 | [16][17] | |

| Compound 1g | hCA I | 66.8 | [16][17] |

| hCA II | 15.4 | [16][17] | |

| hCA IX | 642.1 | [16][17] | |

| hCA XII | 94.3 | [16][17] | |

| Compound 1 | hCA I | 16.9 | [16] |

| hCA II | 67.39 | [16] | |

| Acetazolamide (AAZ) | hCA I | 250 | [16][17] |

| hCA II | 12.1 | [16][17] | |

| hCA IX | 25.8 | [16][17] | |

| hCA XII | 5.7 | [16][17] |

Experimental Protocols

The discovery and characterization of pyrazole-based enzyme inhibitors involve a series of well-defined experimental procedures, from chemical synthesis to biological evaluation.

General Synthesis of Pyrazole Derivatives

A common and versatile method for the synthesis of pyrazole derivatives is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

-

Reaction Setup: In a round-bottom flask, dissolve the substituted 1,3-diketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Add the desired substituted hydrazine hydrochloride (1.1 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product. If no precipitate forms, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazole derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Enzyme Inhibition Assays

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX enzymes.

-

Reagent Preparation:

-

Prepare a COX Assay Buffer.

-

Reconstitute and dilute the COX Probe, COX Cofactor, and human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

-

Prepare a stock solution of the pyrazole-based test inhibitor in DMSO and perform serial dilutions to the desired test concentrations.

-

Reconstitute arachidonic acid.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the COX Assay Buffer, diluted COX Probe, and diluted COX Cofactor.

-

Add the diluted test inhibitor to the sample wells. Include a solvent control (DMSO) and a positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1).

-

Add the diluted COX-1 or COX-2 enzyme to the respective wells.

-

Incubate the plate at 25°C for 10-15 minutes.

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.

-

The rate of increase in fluorescence is proportional to the COX activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Protocol: In Vitro Janus Kinase (JAK) Inhibition Assay (Luminescent)

This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.

-

Reagent Preparation:

-

Prepare a kinase reaction buffer.

-

Prepare stock solutions of the purified recombinant JAK enzyme (e.g., JAK1, JAK2), a suitable peptide substrate, and ATP.

-

Prepare a stock solution of the pyrazole-based test inhibitor in DMSO and perform serial dilutions.

-

-

Assay Procedure (384-well plate format):

-

Add the diluted inhibitor or DMSO (control) to the wells.

-

Add a master mix containing the JAK enzyme and the peptide substrate to each well.

-

Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be close to the Kₘ value for the specific JAK isoform.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection and Data Analysis:

-

Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add a Kinase Detection Reagent, which converts the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

-

Protocol: In Vitro Carbonic Anhydrase (CA) Inhibition Assay (Spectrophotometric)

This assay spectrophotometrically determines the esterase activity of CA isoforms.

-

Enzyme and Inhibitor Preparation:

-

Purify the human carbonic anhydrase isoforms (e.g., hCA I, hCA II) or use commercially available enzymes.

-

Prepare stock solutions of the pyrazole-based test inhibitors and a reference inhibitor (e.g., Acetazolamide) in a suitable solvent.

-

-

Assay Procedure:

-

The assay is performed in a Tris-HCl buffer (pH 7.4).

-

In a cuvette, mix the buffer, the enzyme solution, and the test inhibitor at various concentrations.

-

Incubate the mixture at room temperature for a short period.

-

Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

-

-

Data Measurement and Analysis:

-

Monitor the increase in absorbance at 348 nm, which corresponds to the formation of p-nitrophenolate.

-

Calculate the initial reaction rates.

-

Determine the IC₅₀ values from plots of activity versus inhibitor concentration.

-

Calculate the inhibition constants (Kᵢ) using the Cheng-Prusoff equation.[18]

-

Visualizing Key Pathways and Workflows

Diagrams are essential tools for understanding complex biological pathways and experimental processes. The following visualizations were created using the DOT language for Graphviz.

The JAK-STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in immunity, cell proliferation, and differentiation.[2]

Experimental Workflow for High-Throughput Screening (HTS) of Enzyme Inhibitors

High-throughput screening is a crucial step in early drug discovery to identify "hit" compounds from large chemical libraries that modulate the activity of a specific biological target.

Logical Relationship in Pyrazole-Based Inhibitor Discovery

The discovery of a novel pyrazole-based enzyme inhibitor is a multi-step process that integrates computational and experimental approaches.

Conclusion